Cdk-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk-IN-13 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin K (CyclinK). It has shown significant efficacy in inhibiting the growth of HER2-positive breast cancer cell lines . Cyclin-dependent kinases are crucial regulators of cell cycle progression and transcription, making them important targets for cancer therapy.
Preparation Methods
The synthesis of Cdk-IN-13 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Cdk-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cdk-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK12 and CyclinK in various biochemical pathways.
Biology: Helps in understanding the regulation of cell cycle and transcription processes.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly HER2-positive breast cancer.
Industry: Used in the development of new drugs and therapeutic strategies targeting CDK12 and CyclinK
Mechanism of Action
Cdk-IN-13 exerts its effects by selectively inhibiting the activity of CDK12 and CyclinK. This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription regulation. The molecular targets of this compound include the ATP-binding sites of CDK12 and CyclinK, where it competes with ATP to prevent kinase activity. This leads to the suppression of tumor cell proliferation and induction of cell death .
Comparison with Similar Compounds
Cdk-IN-13 is unique in its high selectivity and potency towards CDK12 and CyclinK compared to other cyclin-dependent kinase inhibitors. Similar compounds include:
Dinaciclib: A broad-spectrum CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Ribociclib: Another selective inhibitor of CDK4 and CDK6, similar to Palbociclib.
Abemaciclib: A selective inhibitor of CDK4 and CDK6 with a broader spectrum of activity compared to Palbociclib and Ribociclib
This compound stands out due to its specificity for CDK12 and CyclinK, making it a valuable tool for studying these kinases and their roles in cancer biology.
Properties
Molecular Formula |
C23H27N7O3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[(3R)-4-[9-ethyl-6-[[6-(furan-3-yl)pyridin-3-yl]methylamino]purin-2-yl]morpholin-3-yl]ethanol |
InChI |
InChI=1S/C23H27N7O3/c1-2-29-15-26-20-21(25-12-16-3-4-19(24-11-16)17-6-9-32-13-17)27-23(28-22(20)29)30-7-10-33-14-18(30)5-8-31/h3-4,6,9,11,13,15,18,31H,2,5,7-8,10,12,14H2,1H3,(H,25,27,28)/t18-/m1/s1 |
InChI Key |
UCBXGDNAAUVBDT-GOSISDBHSA-N |
Isomeric SMILES |
CCN1C=NC2=C(N=C(N=C21)N3CCOC[C@H]3CCO)NCC4=CN=C(C=C4)C5=COC=C5 |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)N3CCOCC3CCO)NCC4=CN=C(C=C4)C5=COC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.